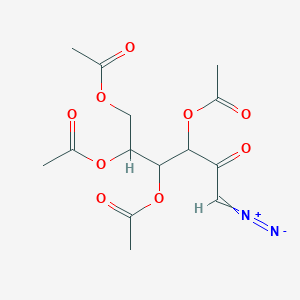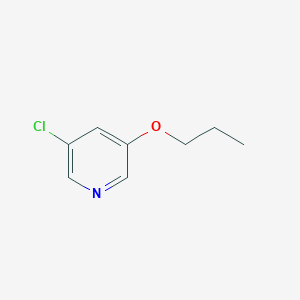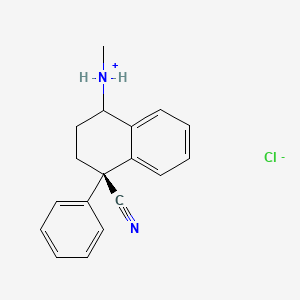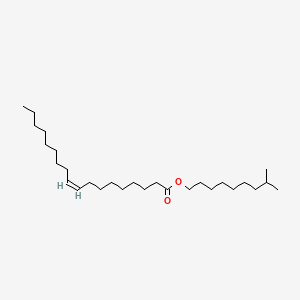
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride is a chemical compound with a complex structure, often used in experimental and research settings
Métodos De Preparación
The synthesis of butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context and application
Comparación Con Compuestos Similares
Butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium chloride can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar core structures or functional groups, but with different substituents or properties
Propiedades
Número CAS |
97555-45-8 |
|---|---|
Fórmula molecular |
C16H25ClN2O3 |
Peso molecular |
328.83 g/mol |
Nombre IUPAC |
butyl-[1-(4-ethoxycarbonylanilino)-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2;/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19);1H |
Clave InChI |
VKLYBWGNFDJEGX-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH2+]C(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)






